1,1'-(Benzylimino)dipropan-2-ol
Description
1,1'-(Benzylimino)dipropan-2-ol is a bifunctional organic compound featuring a central benzylimino group (-N=CH-C₆H₅) bridging two propan-2-ol moieties. Its structure combines imine and alcohol functionalities, making it a versatile intermediate in organic synthesis and coordination chemistry. The imine group (CH=N) in such compounds is characterized by a singlet proton resonance at ~8.2 ppm in ¹H-NMR spectra .
- Chelation: The dual alcohol groups may act as ligands for metal ions.
- Pharmaceutical intermediates: Structural analogs with benzyl and amino-alcohol groups are used in drug synthesis .
Properties
CAS No. |
20919-82-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-[benzyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-11(15)8-14(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,15-16H,8-10H2,1-2H3 |
InChI Key |
NPMGKAJEKWZCIO-UHFFFAOYSA-N |
SMILES |
CC(CN(CC1=CC=CC=C1)CC(C)O)O |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(C)O)O |
Other CAS No. |
20919-82-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular properties of 1,1'-(Benzylimino)dipropan-2-ol and related compounds:
*Note: The molecular formula and weight for this compound are inferred based on structural analogy.
Key Differences and Implications
Imine vs. Amine Functionality
- The target compound contains an imine group (-N=CH-), which is absent in most analogs (e.g., compounds in ). Imines are more reactive toward hydrolysis and nucleophilic attack compared to amines, making the target compound suitable for dynamic covalent chemistry .
Substitutent Effects
- Alkyl vs. Aromatic Chains: The tetradecyl derivative (C₂₀H₄₃NO₂) has a long hydrophobic chain, enhancing surfactant properties , whereas benzyl/phenyl groups (e.g., ) improve aromatic interactions for drug binding.
- Chirality: Compounds like (2R)-2-(Dibenzylamino)-3-phenyl-1-propanol and (2R)-2-(Dibenzylamino)propan-1-ol exhibit stereospecificity, critical for enantioselective catalysis or pharmaceutical activity.
Physical and Chemical Properties
- Solubility: The tetradecyl derivative is likely less water-soluble due to its long alkyl chain , while the phenoxy-containing analog (C₂₃H₂₅NO₂) may have moderate solubility in polar solvents .
- Thermal Stability :
- Imine-containing compounds (e.g., target) are less thermally stable than amine analogs due to the labile C=N bond .
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